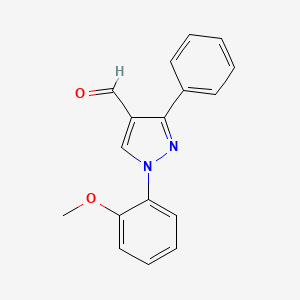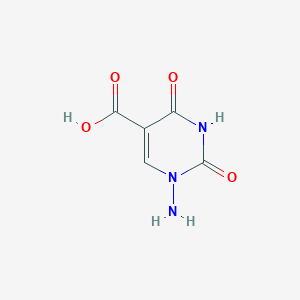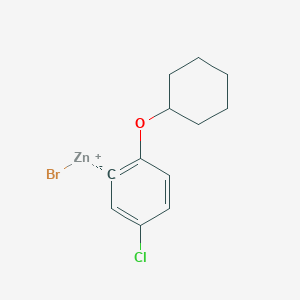
3-Chloro-6-cyclohexyloxyphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-cyclohexyloxyphenylzinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the cyclohexyloxy group and the zinc bromide moiety makes it a versatile reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 3-chloro-6-cyclohexyloxyphenylzinc bromide typically involves the reaction of 3-chloro-6-cyclohexyloxyphenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general steps are as follows:
Formation of the Grignard Reagent: The starting material, 3-chloro-6-cyclohexyloxyphenyl bromide, is reacted with magnesium turnings in dry THF to form the corresponding Grignard reagent.
Transmetalation: The Grignard reagent is then treated with zinc bromide to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, improved safety, and higher efficiency compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-cyclohexyloxyphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in Negishi coupling reactions to form carbon-carbon bonds with electrophilic partners.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are typically used in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at moderate temperatures.
Substitution Reactions: Various electrophiles, such as alkyl halides or aryl halides, can be used to react with this compound.
Major Products Formed
Negishi Coupling: The major products are biaryl or diaryl compounds, depending on the electrophilic partner used.
Substitution Reactions: The products are typically substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Chloro-6-cyclohexyloxyphenylzinc bromide has several applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of functionalized materials and polymers.
Medicinal Chemistry: The compound is used in the synthesis of biologically active molecules and drug candidates.
Catalysis: It serves as a reagent in catalytic processes to form carbon-carbon bonds.
Mécanisme D'action
The mechanism of action of 3-chloro-6-cyclohexyloxyphenylzinc bromide in cross-coupling reactions involves several steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophilic partner, forming a metal complex.
Transmetalation: The organozinc compound transfers its organic group to the metal complex.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the catalyst.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluorobenzylzinc bromide: Another organozinc compound used in similar cross-coupling reactions.
6-Chloro-1-hexene: Used in various organic synthesis applications.
Uniqueness
3-Chloro-6-cyclohexyloxyphenylzinc bromide is unique due to the presence of the cyclohexyloxy group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex molecules and materials.
Propriétés
Formule moléculaire |
C12H14BrClOZn |
|---|---|
Poids moléculaire |
355.0 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-4-cyclohexyloxybenzene-5-ide |
InChI |
InChI=1S/C12H14ClO.BrH.Zn/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;;/h6-8,11H,1-5H2;1H;/q-1;;+2/p-1 |
Clé InChI |
PJVLQCYWCZNSBR-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)OC2=[C-]C=C(C=C2)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



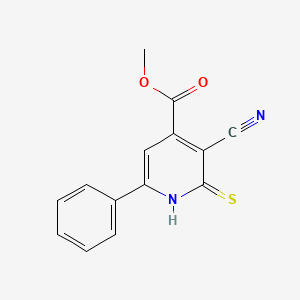

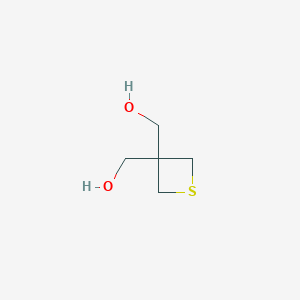

![2,3-dimethoxy-6-{(E)-[(2E)-(5-{2-[(4-methylphenyl)amino]-2-oxoethyl}-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinylidene]methyl}benzoic acid](/img/structure/B14879148.png)
![Methyl 5-methyl-7-(thiophen-2-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14879150.png)

![6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridazin-3-ol](/img/structure/B14879167.png)
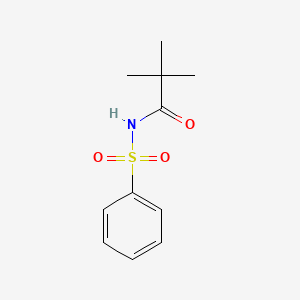
![N-(3-Imidazo[1,2-a]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B14879181.png)
